3-(2-ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2-Ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes ethoxy and methoxy phenyl groups, a carbonitrile group, and a pyridothiadiazine core
Preparation Methods
The synthesis of 3-(2-ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridothiadiazine core, followed by the introduction of the ethoxy and methoxy phenyl groups. Common reagents used in these reactions include ethyl bromide, methoxybenzene, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane.
Scientific Research Applications
3-(2-Ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Similar compounds to 3-(2-ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include:
3,5-Bis-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione: This compound shares a similar thiadiazine core but differs in the substitution pattern and functional groups.
3,5-Bis-(4-ethoxyphenyl)-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione: Another similar compound with ethoxyphenyl groups but lacking the pyrido ring structure. The uniqueness of 3-(2-ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substitution pattern and the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23N3O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H23N3O3S/c1-3-29-21-10-5-4-9-20(21)25-14-26-22(27)12-18(19(13-24)23(26)30-15-25)16-7-6-8-17(11-16)28-2/h4-11,18H,3,12,14-15H2,1-2H3 |
InChI Key |
XWUIBLIQZZPTII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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